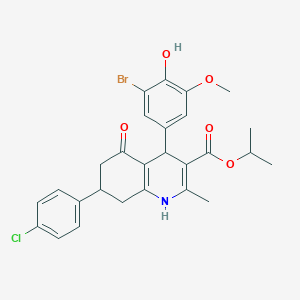

Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-(3-bromo-4-hydroxy-5-méthoxyphényl)-7-(4-chlorophényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propan-2-yle est un composé organique complexe. Il appartient à la classe des dérivés de la quinoléine, connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-(3-bromo-4-hydroxy-5-méthoxyphényl)-7-(4-chlorophényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propan-2-yle implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des anilines substituées, des aldéhydes et des cétones. Les conditions de réaction peuvent impliquer :

Catalyseurs : Des catalyseurs acides ou basiques pour faciliter la réaction.

Solvants : Des solvants organiques tels que l’éthanol, le méthanol ou le dichlorométhane.

Température : Les réactions peuvent être effectuées à température ambiante ou sous reflux.

Méthodes de production industrielle

Les méthodes de production industrielle impliqueraient probablement l’optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend :

Réacteurs discontinus ou à flux continu : Pour garantir une qualité de produit constante.

Techniques de purification : Comme la cristallisation, la distillation ou la chromatographie pour isoler le composé souhaité.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-(3-bromo-4-hydroxy-5-méthoxyphényl)-7-(4-chlorophényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propan-2-yle peut subir diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Réduction des groupes carbonyle en groupes hydroxyle.

Substitution : Réactions de substitution halogénée.

Réactifs et conditions courants

Agents oxydants : Comme le permanganate de potassium ou le trioxyde de chrome.

Agents réducteurs : Comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactifs de substitution : Comme les agents halogénants tels que le brome ou le chlore.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés de la quinoléine avec des fonctionnalités carbonyl supplémentaires.

Applications de la recherche scientifique

Chimie

En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications de groupes fonctionnels.

Biologie

En biologie, il peut être étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes, antivirales ou anticancéreuses.

Médecine

En médecine, les dérivés de composés de la quinoléine sont souvent explorés pour leur potentiel thérapeutique. Ce composé pourrait être étudié pour son efficacité dans le traitement de diverses maladies.

Industrie

Dans l’industrie, il peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse d’autres composés précieux.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biology, it may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, derivatives of quinoline compounds are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.

Industry

In the industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mécanisme D'action

Le mécanisme d’action du 4-(3-bromo-4-hydroxy-5-méthoxyphényl)-7-(4-chlorophényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de propan-2-yle impliquerait son interaction avec des cibles moléculaires spécifiques. Celles-ci pourraient inclure :

Enzymes : Inhibition ou activation des enzymes impliquées dans les voies métaboliques.

Récepteurs : Liaison aux récepteurs cellulaires pour moduler les réponses biologiques.

Voies : Interférence avec les voies de signalisation pour exercer ses effets.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de la quinoléine : Composés avec des squelettes de quinoléine similaires.

Composés substitués par des phényles : Composés avec des substitutions phényles similaires.

Unicité

Ce qui distingue ce composé, c’est son motif de substitution spécifique, qui peut conférer des propriétés biologiques ou chimiques uniques. Sa combinaison de brome, de chlore et de groupes méthoxy pourrait entraîner des profils de réactivité et d’activité distincts.

Activité Biologique

The compound Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C29H32BrNO7 |

| Molecular Weight | 586.47 g/mol |

| CAS Number | 494193-92-9 |

This compound features a hexahydroquinoline core, which is known for various pharmacological properties. The presence of bromine, chlorine, and methoxy groups contributes to its unique biological profile.

Antitumor Activity

Several studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, a structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like bromine and chlorine enhances cytotoxicity against various cancer cell lines. Compounds structurally related to our target compound have shown IC50 values in the low micromolar range against cancer cell lines such as A431 and HT29, suggesting potential effectiveness as anticancer agents .

Antimicrobial Properties

Research has demonstrated that compounds with similar quinoline structures possess antimicrobial properties. The compound's structural features may enhance its ability to inhibit bacterial growth. For example, studies on related compounds have reported minimum inhibitory concentrations (MIC) against pathogens like Salmonella typhi and Bacillus subtilis ranging from 7.8 to 46.9 µg/mL .

The proposed mechanism of action for this class of compounds includes:

- Inhibition of DNA Synthesis : By intercalating into DNA or inhibiting topoisomerases.

- Apoptosis Induction : Triggering programmed cell death in cancer cells through the activation of caspases.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in cells.

Case Studies

-

Anticancer Study :

In a study involving synthesized derivatives of quinoline, several compounds exhibited potent activity against human cancer cell lines with IC50 values significantly lower than standard chemotherapy agents like doxorubicin . This suggests that our compound may also possess similar properties. -

Antimicrobial Efficacy :

A comparative study on quinoline derivatives showed that those containing halogen substitutions had improved antibacterial effects. The presence of the bromine atom in our compound likely contributes to enhanced activity against resistant bacterial strains .

Propriétés

Formule moléculaire |

C27H27BrClNO5 |

|---|---|

Poids moléculaire |

560.9 g/mol |

Nom IUPAC |

propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C27H27BrClNO5/c1-13(2)35-27(33)23-14(3)30-20-10-16(15-5-7-18(29)8-6-15)11-21(31)25(20)24(23)17-9-19(28)26(32)22(12-17)34-4/h5-9,12-13,16,24,30,32H,10-11H2,1-4H3 |

Clé InChI |

OSHRVAZBLVYRAC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.